molecular formula C18H17BrN2O3 B6622857 2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline

2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline

Cat. No.: B6622857
M. Wt: 389.2 g/mol
InChI Key: VHBBNRNALRQUNU-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline is a complex organic compound characterized by its bromo, methoxy, and oxazolyl functional groups

Properties

IUPAC Name

2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-22-12-7-8-15(14(19)9-12)20-11-18-21-10-17(24-18)13-5-3-4-6-16(13)23-2/h3-10,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBBNRNALRQUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCC2=NC=C(O2)C3=CC=CC=C3OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline typically involves multiple steps, starting with the bromination of 4-methoxyaniline to form 2-bromo-4-methoxyaniline This intermediate is then reacted with 2-methoxybenzaldehyde and hydrazine to form the oxazolyl derivative

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromo and methoxy groups can be oxidized under specific conditions.

  • Reduction: : The oxazolyl group can be reduced to form different derivatives.

  • Substitution: : The bromo group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of oxazoles with reduced functionality.

  • Substitution: : Formation of various substituted anilines and oxazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromo and methoxy groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural complexity allows it to interact with various biological targets.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism by which 2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxyaniline: : Similar structure but lacks the oxazolyl group.

  • 2-Bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline: : Contains the oxazolyl group, making it more complex.

  • 2-Bromo-5-methoxy-N,N-dimethylbenzylamine: : Similar bromo and methoxy groups but different amine functionality.

Uniqueness

The presence of the oxazolyl group in this compound makes it unique compared to similar compounds. This group can significantly alter the compound's chemical and biological properties, making it a valuable target for research and industrial applications.

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